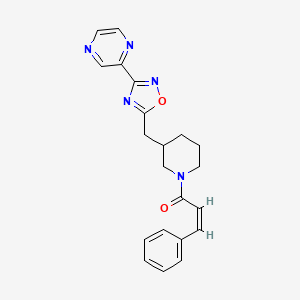

(Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-3-phenyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-20(9-8-16-5-2-1-3-6-16)26-12-4-7-17(15-26)13-19-24-21(25-28-19)18-14-22-10-11-23-18/h1-3,5-6,8-11,14,17H,4,7,12-13,15H2/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDUFLIBMEPEM-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a hybrid compound that integrates multiple pharmacologically active moieties. The compound's structure suggests potential biological activities based on its components, particularly the oxadiazole and pyrazine rings, which are known for their diverse therapeutic properties.

Chemical Structure and Properties

The compound can be broken down into key structural components:

- Phenyl group : A common aromatic ring that enhances lipophilicity.

- Pyrazin-2-yl moiety : Associated with various biological activities, including antimicrobial effects.

- 1,2,4-Oxadiazol ring : Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds containing the 1,3,4-oxadiazole ring show promising antibacterial and antifungal activities. For instance:

- A review highlighted that 1,3,4-oxadiazole derivatives possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Specific compounds derived from similar scaffolds have shown to inhibit Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .

Anticancer Potential

The incorporation of the oxadiazole and pyrazine rings in hybrid compounds has been linked to anticancer activity. For example:

- A series of studies have reported that derivatives of 1,2,4-triazoles and oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines .

- Molecular docking studies indicate that such compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are well-documented:

- Compounds with the oxadiazole scaffold have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- This suggests that this compound may also exhibit similar anti-inflammatory effects.

Case Studies

Several studies have explored the biological activities of related compounds:

Study 1: Antitubercular Activity

A study evaluated a series of pyrazine and oxadiazole derivatives for their antitubercular activity. The most effective compounds showed IC50 values in the low micromolar range against Mycobacterium tuberculosis .

Study 2: Anticancer Evaluation

In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against breast cancer cells (MCF7) with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Scientific Research Applications

The applications of (Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to (Z)-3-phenyl-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol) have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

Research has demonstrated that compounds with similar structural characteristics can inhibit cancer cell proliferation. The presence of the oxadiazole moiety is particularly noted for its ability to induce apoptosis in cancer cells. Studies involving molecular docking simulations have suggested that this compound may interact effectively with specific cancer-related targets .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with piperidine structures are known to exhibit activity as central nervous system agents. Preliminary studies indicate that (Z)-3-phenyl-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol) may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Studies and Research Findings

A review of recent literature reveals several case studies exploring the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity Profile: Unlike pyrazine-oxadiazole derivatives, the target compound’s piperidine-enone system may enhance membrane permeability, as seen in similar piperidine-containing drugs . However, its Z-configuration could reduce potency compared to E-isomers in kinase inhibition, as observed in enone-based analogs .

Selectivity: The compound’s pyrazine moiety may confer selectivity toward iron-dependent pathways (e.g., ferroptosis), akin to pyrazine derivatives tested in oral squamous cell carcinoma (OSCC) models .

Synthetic Challenges: The integration of multiple heterocycles complicates synthesis. For instance, 1,2,4-oxadiazole formation requires stringent conditions, as noted in plant-derived biomolecule studies .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH reflux).

- Piperidine functionalization : Alkylation of the piperidine nitrogen using propargyl bromides or chloroacetates.

- Coupling reactions : Use coupling agents like HOBt/TBTU in anhydrous DMF to link the propenone fragment .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating the Z-isomer .

Q. Which spectroscopic techniques confirm the compound’s structure?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm) and carbon types (carbonyl at ~190 ppm).

- IR : Key peaks include C=O stretch (~1700 cm⁻¹) and oxadiazole ring vibrations (~960 cm⁻¹).

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₃H₂₁N₅O₂: 400.1764) .

- X-ray crystallography : Essential for resolving Z/E isomerism .

Q. What in vitro assays are suitable for initial biological screening?

- Kinase inhibition : IC₅₀ determination using ADP-Glo™ assays.

- Antimicrobial activity : Disk diffusion (MIC values against S. aureus and E. coli).

- Anti-inflammatory testing : COX-2 inhibition via ELISA (reference: Celecoxib as control) .

Advanced Research Questions

Q. How can the oxadiazole cyclocondensation step be optimized?

- Catalyst screening : Compare ZnCl₂ (80% yield) vs. Cu(OAc)₂ (65% yield) in DMF at 100°C.

- Reaction monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures completion.

- Scale-up adjustments : Maintain stoichiometric ratios (1:1.2 amidoxime:carboxylic acid) and extend reflux to 48 hours for >75% yield .

Q. How to resolve conflicting IC₅₀ values across cell lines?

- Standardization : Use identical incubation times (24h), serum concentrations (10% FBS), and ATP normalization (CellTiter-Glo®).

- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test to identify cell-specific variability (p<0.05 threshold) .

Q. What computational strategies predict blood-brain barrier (BBB) permeability?

- QikProp : Calculate physicochemical parameters (PSA <90 Ų, logBB >-1).

- MD simulations : Use GROMACS to model membrane partitioning over 100ns trajectories (reference: Donepezil as a BBB-positive control) .

Q. How to design SAR studies targeting the pyrazine moiety?

- Derivatization : Introduce substituents (e.g., -Cl, -CF₃, -OMe) at pyrazine C-5.

- Activity correlation : Plot Hammett σ values against IC₅₀ trends (R² >0.7 indicates electronic effects dominate) .

Q. What methods confirm Z-configuration in the propenone segment?

- NOESY NMR : Key nuclear Overhauser effects (e.g., vinyl proton to piperidine CH₂).

- X-ray diffraction : Compare unit cell parameters with CCDC entries (e.g., CCDC 2055891 for analogous Z-enones) .

Q. How to address solubility challenges in in vivo studies?

Q. How to validate target engagement in cellular models?

- CETSA : Monitor thermal stabilization of target proteins via Western blot (ΔTₘ >2°C indicates binding).

- siRNA knockdown : Confirm activity loss in target-deficient cells (≥50% reduction in efficacy) .

Methodological Notes

- Stereochemical purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves enantiomeric impurities .

- Data contradiction analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Reaction troubleshooting : LC-MS tracking identifies side products (e.g., hydrolyzed oxadiazoles at m/z 183.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.